molecular formula C6H10N2O4 B556445 N2-Acetyl-D-asparagine CAS No. 26117-27-1

N2-Acetyl-D-asparagine

Cat. No. B556445
CAS RN: 26117-27-1
M. Wt: 174.15 g/mol
InChI Key: HXFOXFJUNFFYMO-SCSAIBSYSA-N
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Description

N2-Acetyl-D-asparagine is a compound with the molecular formula C6H10N2O4 . It is also known by other synonyms such as Nalpha-Acetyl-D-asparagine and Ac-D-Asn-OH .


Synthesis Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . Asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .


Molecular Structure Analysis

The molecular structure of N2-Acetyl-D-asparagine includes an alpha carboxyl group, an alpha-amino group, and a carboxamide in the side chain . The InChI representation of the molecule is InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 .


Chemical Reactions Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . This reaction is crucial in the metabolism of toxic ammonia in the body .


Physical And Chemical Properties Analysis

The chemical formula of N2-Acetyl-D-asparagine is C6H10N2O4, and it has a molecular weight of 174.15 g/mol . Under standard conditions, asparagine has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre .

Scientific Research Applications

Cancer Research

  • Field : Biomedical Science
  • Application : Asparagine plays a vital role in the development of cancer cells . It is considered a semi-essential amino acid as several types of cancer cells can synthesise asparagine alone, but their synthesis levels are insufficient to meet their requirements .
  • Results : Various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine .

Plant Physiology

  • Field : Plant Science
  • Application : Asparagine synthetase activity in cereals has become an important issue with the discovery that free asparagine concentration determines the potential for formation of acrylamide, a probably carcinogenic processing contaminant, in baked cereal products .
  • Methods : Asparagine synthetase catalyses the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .
  • Results : TaASN2 expression in the grain is the primary determinant of asparagine levels, either for protein synthesis or accumulation in the free form, rather than import of free asparagine from other tissues, at least under normal (nutrient-sufficient) conditions .

Metabolism Research

  • Field : Biochemistry
  • Application : Asparagine is an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
  • Methods : Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
  • Results : Asparagine metabolism in cancers mainly refers to cancer cells upregulating ASNS expression and further catalysing synthesis of asparagine via various signaling pathways in order to meet the needs of growth .

Glycoprotein Research

  • Field : Molecular Biology
  • Application : N-Acetyl-D-glucosamine-Asparagine structure is found in ribosome-inactivating proteins from the seeds of Luffa cylindrica and Phytolacca americana .
  • Methods : Glycosylation-site-containing peptides were isolated from the proteolytic digests of luffin-a, luffin-b, PAP-S and CNBr-fragments of PAP-S by reverse-phase HPLC .
  • Results : Asn residues at positions of 28, 33, 77, 84, 206, and 227 in luffin-a, of 2, 78, and 85 in luffin-b, and of 10, 44, and 255 in PAP-S were glycosylated with only GlcNAc, and contained one residue per site .

Metabolism of Amino Acids, Purines, and Pyrimidines

  • Field : Microbiology
  • Application : N-acetyl-D-glucosamine (GlcNAc) assimilation has a widespread effect on the metabolisms of amino acids, purines, and pyrimidines in Scheffersomyces stipitis .
  • Methods : GlcNAc is the monomeric constituent of chitin, which is one of the most abundant renewable resources found in nature . Chitinolytic organisms degrade chitin into GlcNAc and then utilize it as their principal source of carbon and nitrogen .
  • Results : The CE-TOFMS analysis revealed a positive effect for GlcNAc on the intracellular concentration of a wide range of nitrogen-containing compounds .

Lung Cancer Metastasis

  • Field : Oncology
  • Application : Asparagine synthetase (ASNS) regulates lung cancer metastasis .
  • Methods : ASNS modulates mitochondrial response to Wnt stimuli with increased mitochondrial potential .
  • Results : More β-catenin translocation into the nucleus independent of endogenous asparagine .

Safety And Hazards

For the safety and hazards of N2-Acetyl-D-asparagine, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Recent studies have shown that asparagine plays a vital role in the development of cancer cells . Asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells . Therefore, it is necessary to comprehensively understand the asparagine metabolism in cancers .

properties

IUPAC Name

(2R)-2-acetamido-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOXFJUNFFYMO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314392
Record name N2-Acetyl-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Acetyl-D-asparagine

CAS RN

26117-27-1
Record name N2-Acetyl-D-asparagine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N2-Acetyl-D-asparagine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Acetyl-D-asparagine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-D-asparagine
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